2-(Pyridin-3-yl)benzoic acid
Overview
Description
2-(Pyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyridine ring at the 3-position. This compound is of significant interest due to its unique structural properties, which combine the characteristics of both benzoic acid and pyridine. The presence of the pyridine ring imparts additional chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(5-phenyl-1h-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, has been reported to target the serine/threonine-protein kinase sgk1 . This protein plays a crucial role in cellular stress response and survival .
Mode of Action
It’s likely that it interacts with its target protein in a manner similar to other benzoic acid derivatives, potentially by binding to the active site of the protein and modulating its activity .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence signal transduction pathways within the cell .
Result of Action
Based on its potential interaction with protein kinases, it may influence cellular processes such as cell growth, survival, and proliferation .
Action Environment
The action of 2-(Pyridin-3-yl)benzoic acid can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other compounds in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. In this case, 3-bromopyridine and 2-carboxyphenylboronic acid can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including antimicrobial and antiviral activities.
Comparison with Similar Compounds
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-3-yl)benzoic acid
- 3-(Pyridin-2-yl)benzoic acid
Comparison: 2-(Pyridin-3-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to 3-(Pyridin-4-yl)benzoic acid, the 3-position substitution in this compound allows for different steric and electronic effects, leading to distinct chemical and biological properties .
Properties
IUPAC Name |
2-pyridin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGNPLUCFXKUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375187 | |
Record name | 2-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134363-45-4 | |
Record name | 2-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyridin-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide about the reactivity of 2-(Pyridin-3-yl)benzoic acid?
A1: The research article ) investigates the mechanism of metalation for derivatives of this compound. This study enhances our understanding of how this compound interacts with metal ions, a crucial aspect of its reactivity and potential applications in coordination chemistry or catalysis. Further research is needed to explore the specific implications of this metalation mechanism on downstream effects and potential applications.
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